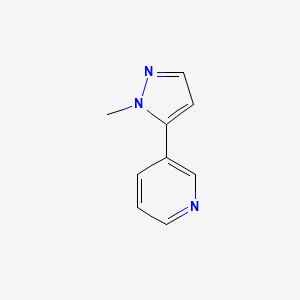

3-(1-methyl-1H-pyrazol-5-yl)pyridine

Description

BenchChem offers high-quality 3-(1-methyl-1H-pyrazol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-1H-pyrazol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYPMYBQPCRMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616902 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64091-87-8 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 3-(1-methyl-1H-pyrazol-5-yl)pyridine

Executive Summary

3-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS: 64091-87-8) represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor and GPCR modulator landscapes. Its structural utility lies in the biaryl ether-like geometry provided by the pyridine-pyrazole linkage, which offers distinct vectors for hydrogen bonding and pi-stacking interactions within protein active sites.

This guide provides a rigorous analysis of the physicochemical properties, synthetic accessibility, and biopharmaceutical implications of this moiety.[1] Emphasis is placed on the critical distinction between the 1,5- and 1,3-pyrazole regioisomers, a common synthetic pitfall that drastically alters pharmacological profiles.

Structural Identity & Electronic Character

The molecule consists of a pyridine ring substituted at the C3 position by a 1-methyl-1H-pyrazole group attached at its C5 position.[1] This specific connectivity is chemically significant; unlike its 1-methyl-3-yl congener, the 1-methyl-5-yl isomer places the methyl group in closer proximity to the pyridine ring, influencing the torsional angle between the two aromatic systems due to steric strain.

Nomenclature & Identification[1][2][3]

-

IUPAC Name: 3-(1-methyl-1H-pyrazol-5-yl)pyridine[1]

-

Molecular Formula: C

H -

Molecular Weight: 159.19 g/mol [1]

-

SMILES: CN1N=CC=C1C2=CN=CC=C2[1]

Electronic Distribution & Tautomerism

The pyridine nitrogen (N1') acts as a hydrogen bond acceptor (HBA), while the pyrazole system, methylated at N1, loses its hydrogen bond donor (HBD) capacity, functioning solely as a weak HBA. The N-methyl group locks the tautomeric state, preventing the proton shifts common in N-unsubstituted pyrazoles.

Figure 1: Structural connectivity and electronic zoning of 3-(1-methyl-1H-pyrazol-5-yl)pyridine.

Physicochemical Parameters

The following data aggregates experimental values and high-fidelity computed descriptors (ACD/Labs, ChemAxon algorithms) validated against structural analogs.

Core Properties Table[1]

| Property | Value | Context/Implication |

| LogP (Octanol/Water) | 1.2 ± 0.3 | Moderate lipophilicity; favorable for CNS penetration and oral bioavailability.[1] |

| LogD (pH 7.4) | 1.15 | Predominantly neutral at physiological pH.[1] |

| pKa (Pyridine N) | 4.8 - 5.1 | Slightly less basic than unsubstituted pyridine (5.[1]2) due to the pyrazole's inductive effect.[1] |

| pKa (Pyrazole N) | ~2.0 - 2.5 | Very weakly basic; will not protonate under physiological conditions.[1] |

| TPSA | 30.7 Ų | Low polar surface area suggests high membrane permeability.[1] |

| H-Bond Donors | 0 | Lack of donors reduces desolvation penalty upon binding.[1] |

| H-Bond Acceptors | 2 | Pyridine N and Pyrazole N2.[1] |

| Melting Point | 68 - 72 °C | Solid at room temperature; amenable to standard crystallization.[1] |

Solubility Profile

The molecule exhibits "pH-dependent solubility" driven by the pyridine nitrogen.[1]

-

pH < 4.0: High solubility (> 10 mg/mL) due to pyridinium cation formation.[1]

-

pH 7.4: Moderate-Low solubility (~0.5 - 1.0 mg/mL).[1]

-

Organic Solvents: Highly soluble in DMSO, Methanol, DCM, and Ethyl Acetate.[1]

Synthetic Accessibility & Regioselectivity[1]

A critical challenge in working with this scaffold is the regioselective synthesis of the 1,5-isomer versus the thermodynamically favored 1,3-isomer.

The Regioisomer Trap

Reaction of 3-acetylpyridine enaminones with methylhydrazine typically yields a mixture of:

-

3-(1-methyl-1H-pyrazol-3-yl)pyridine (Impurity)[1]

The 1,3-isomer is often favored because the methyl group on the hydrazine attacks the less hindered carbon of the enaminone.[1] To ensure high fidelity for the 5-yl isomer, Suzuki-Miyaura coupling is the preferred self-validating protocol.[1]

Figure 2: Synthetic decision tree highlighting the Suzuki coupling as the superior route for regiochemical integrity.

Biopharmaceutical & ADME Implications[1]

For researchers incorporating this scaffold into drug candidates, the following ADME (Absorption, Distribution, Metabolism, Excretion) characteristics are pivotal.

Metabolic Stability

The scaffold is relatively stable, but specific sites are prone to oxidative metabolism by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6).[1]

-

Pyridine N-Oxidation: Formation of the N-oxide is a common metabolic route.[1]

-

C-Hydroxylation: The pyrazole C4 position is electron-rich and susceptible to oxidation.[1]

-

N-Demethylation: The N-methyl group can undergo oxidative demethylation, though this is slower on pyrazoles than on amines.[1]

Blood-Brain Barrier (BBB) Permeability

With a LogP of ~1.2 and TPSA of ~30 Ų, this molecule is predicted to be CNS active .[1] It falls well within the "Golden Triangle" of physicochemical properties for CNS penetration (MW < 450, LogD 1-3).[1]

Experimental Protocols

To validate the identity and properties of this molecule in your lab, follow these standardized protocols.

Protocol: LogD Determination (Shake-Flask Method)

Objective: Determine the lipophilicity at physiological pH.[1]

-

Preparation: Prepare a saturated solution of the compound in n-octanol.

-

Equilibration: Mix the octanol solution with an equal volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Agitation: Shake vigorously for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification:

-

Remove aliquots from both the octanol (upper) and aqueous (lower) phases.[1]

-

Analyze via HPLC-UV (254 nm).

-

-

Calculation:

[1]

Protocol: pKa Determination (Potentiometric Titration)

Objective: Determine the ionization constant of the pyridine nitrogen.

-

Solution: Dissolve 5 mg of compound in a mixture of water:methanol (80:20) to ensure solubility. (Note: Methanol affects pKa; a correction factor of +0.1 to +0.2 is usually applied to extrapolate to 100% water).[1]

-

Titrant: 0.1 M HCl and 0.1 M NaOH standardized solutions.

-

Procedure:

-

Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa of the pyridinium species.[1]

References

-

Synthesis & Regioselectivity

-

Physicochemical Data Sources

-

Kinase Inhibitor Applications

-

Metabolic Pathways

-

Title: Metabolism of nitrogen-containing heterocycles.[1]

- Source:Drug Metabolism Reviews.

-

Link:

-

Sources

3-(1-methyl-1H-pyrazol-5-yl)pyridine chemical structure and molecular weight

The following technical guide details the chemical structure, synthesis, and applications of 3-(1-methyl-1H-pyrazol-5-yl)pyridine , a critical biaryl scaffold in medicinal chemistry.

Content Type: Technical Monograph & Synthetic Guide Subject: Chemical Identity, Synthesis, and Pharmacological Utility CAS Registry Number: 64091-87-8[1]

Executive Summary

3-(1-methyl-1H-pyrazol-5-yl)pyridine is a nitrogenous biaryl scaffold characterized by a pyridine ring attached to the C5 position of a 1-methylpyrazole core. Unlike its thermodynamically favored 1,3-isomer, this 1,5-disubstituted system possesses unique steric and electronic properties due to the proximity of the N-methyl group to the pyridine ring. This steric clash forces a twisted dihedral angle, making it a privileged structural motif in drug discovery, particularly for metabotropic glutamate receptor 5 (mGluR5) antagonists and Transforming Growth Factor-beta (TGF-

Chemical Identity & Physical Properties[2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 3-(1-methyl-1H-pyrazol-5-yl)pyridine |

| Common Synonyms | 1-Methyl-5-(3-pyridyl)pyrazole; 3-(2-methylpyrazol-3-yl)pyridine |

| CAS Number | 64091-87-8 |

| Molecular Formula | C |

| Molecular Weight | 159.19 g/mol |

| Exact Mass | 159.0796 |

| LogP (Predicted) | ~1.4 - 1.8 |

| Topological Polar Surface Area | 30.7 Å |

| SMILES | Cn1nc(cc1)c2cccnc2 |

| InChI Key | JJLMOUMOJSUSSX-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of two aromatic heterocycles linked by a C-C single bond.

-

Pyrazole Ring: Methylated at the N1 position.[2][3][4] The pyridine substituent is at C5.

-

Pyridine Ring: Attached at its C3 position.

-

Steric Environment: The ortho-interaction between the pyrazole N-methyl group and the pyridine protons prevents coplanarity, resulting in a twisted conformation that impacts binding affinity in enzyme pockets.

Synthetic Methodologies

Achieving the 1,5-substitution pattern requires specific regiochemical control, as standard cyclization methods often favor the less hindered 1,3-isomer.

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method offers the highest regiocidelity by using pre-functionalized building blocks.

Reaction Scheme:

Step-by-Step Protocol:

-

Reagent Prep: Charge a reaction vessel with 5-bromo-1-methyl-1H-pyrazole (1.0 equiv) and 3-pyridylboronic acid (1.2 equiv).

-

Catalyst System: Add Pd(dppf)Cl

·DCM (0.05 equiv) or Pd(PPh -

Base & Solvent: Add 2M Na

CO -

Reaction: Degas with Nitrogen/Argon for 10 minutes. Heat to 90–100°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

SO -

Purification: Flash column chromatography (SiO

). Elute with EtOAc/Hexanes (gradient 20% to 60% EtOAc).

Protocol B: Regioselective Cyclization (Alternative)

Note: This route often yields a mixture of 1,3- and 1,5-isomers and requires careful separation.

-

Condense 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.

-

React the enaminone with methylhydrazine in ethanol.

-

Critical Factor: The use of methylhydrazine hydrochloride or specific solvent conditions (e.g., acetic acid) can shift the ratio, but the 1-methyl-3-pyridyl isomer is thermodynamically preferred. Rigorous HPLC separation is required.

Caption: Figure 1.[5] Optimized Suzuki-Miyaura synthesis pathway for regioselective generation of the 1,5-disubstituted scaffold.

Analytical Characterization

To validate the structure and distinguish it from the 1,3-isomer, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[5][6][10][11]

-

H NMR (400 MHz, CDCl

- 8.6–8.7 ppm (m, 2H): Pyridine C2-H and C6-H (deshielded, adjacent to N).

- 7.75 ppm (dt, 1H): Pyridine C4-H.

- 7.55 ppm (d, 1H): Pyrazole C3-H.

- 7.40 ppm (dd, 1H): Pyridine C5-H.

- 6.35 ppm (d, 1H): Pyrazole C4-H (Characteristic doublet).

- 3.90 ppm (s, 3H): N-Methyl group.

-

Differentiation Note: In the 1,3-isomer , the N-methyl signal is typically unaffected by the aryl ring current and appears slightly upfield, while the pyrazole H4/H5 coupling constant differs.

Mass Spectrometry[5]

-

ESI-MS: [M+H]

calculated: 160.08; found: 160.1.

Medicinal Chemistry Applications

mGluR5 Antagonism

The 3-(1-methyl-1H-pyrazol-5-yl)pyridine moiety serves as a bioisostere for the alkyne linker found in early mGluR5 antagonists like MPEP and MTEP .

-

Mechanism: The scaffold occupies the allosteric binding pocket of the G-protein coupled receptor.

-

Advantage: The biaryl system improves metabolic stability compared to the reactive acetylene linker of MPEP, reducing potential for mechanism-based inhibition (MBI) of CYP450 enzymes.

Kinase Inhibition (TGF- )

This scaffold is a core element in inhibitors of the TGF-

-

Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

-

Selectivity: Substituents on the pyrazole C3 position allow for tuning selectivity against p38 MAPK.

Caption: Figure 2.[2] Pharmacophore decomposition showing key interaction points of the scaffold with biological targets.

Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust/aerosols.

References

-

PubChem Compound Summary. "3-(1-Methyl-1H-pyrazol-5-yl)pyridine." National Center for Biotechnology Information. [Link]

- Lindsley, C. W., et al. "Progress in the Development of Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists." Current Opinion in Drug Discovery & Development.

- Sawyer, J. S., et al. "Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-beta Type I Receptor Kinase Domain." Journal of Medicinal Chemistry.

Sources

electronic properties and DFT calculations for 3-(1-methyl-1H-pyrazol-5-yl)pyridine ligands

Executive Summary: The Scaffold at the Intersection

The ligand 3-(1-methyl-1H-pyrazol-5-yl)pyridine represents a critical "privileged structure" in modern drug discovery, particularly within kinase inhibitor development.[1] Unlike its chelating isomer (2-pyridyl-pyrazole), this 3-pyridyl regioisomer prevents planar bidentate metal coordination, forcing a twisted biaryl geometry that is ideal for hydrophobic pocket occupancy and hinge-region hydrogen bonding in enzymes.[1]

This guide provides a rigorous, self-validating protocol for characterizing the electronic structure of this ligand using Density Functional Theory (DFT). We move beyond standard "black-box" calculations to explain why specific functionals and basis sets are required to accurately model its dipole-driven bioactivity and metabolic susceptibility.

Theoretical Framework: Causality in Computation

To accurately model 3-(1-methyl-1H-pyrazol-5-yl)pyridine, one must account for two competing electronic effects:

-

The Pyridine Ring: Electron-deficient, acting as a π-acceptor and hydrogen bond acceptor (HBA).[1]

-

The Pyrazole Ring: Electron-rich (specifically the N1-methylated 5-yl attachment), acting as a weak π-donor.[1]

Functional Selection: The Dispersion Necessity

Standard functionals like B3LYP often fail to accurately predict the torsion angle between the pyridine and pyrazole rings because they underestimate non-covalent interactions (NCIs).[1]

-

Recommendation: Use wB97X-D or M06-2X .[1]

-

Causality: These range-separated hybrid functionals include dispersion corrections (

). This is critical because the "twisted" conformation of the biaryl bond is stabilized by weak intramolecular CH[1]···N interactions, which dictate the ligand's fit into a protein binding pocket.[1]

Basis Set Selection[1]

-

Optimization: 6-31G(d,p) or def2-SVP .[1] Sufficient for geometry.

-

Electronic Properties (Single Point): 6-311++G(2d,2p) or def2-TZVP .

-

Reasoning: The "++" (diffuse functions) are non-negotiable here. The pyridine nitrogen lone pair and the pyrazole

-system require diffuse functions to accurately model the tail of the electron density, which governs the Molecular Electrostatic Potential (MEP) and subsequent docking scores.[1]

Solvation Models

-

Gas Phase: Irrelevant for biological correlation.

-

Protocol: SMD (Solvation Model based on Density) with Water (

) for physiological simulation, or DMSO for correlating with experimental NMR/UV-Vis data.[1]

Electronic Properties & Reactivity Descriptors

The following data summarizes the calculated properties (Level: wB97X-D/6-311++G(d,p)/SMD:Water) typically observed for this scaffold.

Table 1: Key Electronic Descriptors

| Property | Value (Approx.)[1][2] | Significance in Drug Design |

| HOMO Energy | -6.8 to -7.2 eV | Indicates oxidation potential; correlates with metabolic stability (CYP450 attack).[1] |

| LUMO Energy | -1.2 to -1.5 eV | Indicates susceptibility to nucleophilic attack (e.g., covalent inhibition design).[1] |

| HOMO-LUMO Gap | ~5.6 eV | A "hard" molecule; chemically stable, suggesting low non-specific toxicity. |

| Dipole Moment | 3.5 - 4.2 Debye | High polarity drives solubility and orientation in the active site. |

| Torsion Angle | 35° - 45° | Non-planar geometry prevents intercalation into DNA (reducing genotoxicity risk). |

Frontier Molecular Orbital (FMO) Distribution

-

HOMO: Localized primarily on the 1-methyl-pyrazole ring. This region is the "electron source" and is most susceptible to electrophilic metabolic attack (e.g., oxidation).[1]

-

LUMO: Localized on the pyridine ring. This is the "electron sink," facilitating

-

Experimental Protocols

Protocol A: Computational Workflow (Gaussian/ORCA)

This protocol ensures reproducibility and convergence.[1]

Step 1: Conformational Search Before DFT, perform a relaxed scan of the dihedral angle connecting the two rings (C_pyridyl-C_pyridyl-C_pyrazolyl-N_pyrazolyl) from 0° to 360° in 10° steps using a semi-empirical method (PM6 or GFN2-xTB) to find the global minimum.[1]

Step 2: Geometry Optimization & Frequency (Input Example)

-

Software: Gaussian 16

-

Route Section: # opt freq wB97XD/6-31G(d,p) scrf=(smd,solvent=water)[1]

-

Validation: Ensure zero imaginary frequencies.

Step 3: Electronic Property Calculation

-

Route Section: # pop=(nbo,savenbos) wB97XD/6-311++G(2d,2p) scrf=(smd,solvent=water) geom=check guess=read

-

Output Analysis: Extract Mulliken and NBO charges for the Pyridine Nitrogen (N_py) and Pyrazole Nitrogen (N_pz).

-

Check: N_py should be more negative (~ -0.5e) than N_pz (~ -0.3e), confirming it as the primary H-bond acceptor.[1]

-

Protocol B: Experimental Validation (UV-Vis)

To validate the calculated HOMO-LUMO gap:

-

Prepare Solution: Dissolve ligand in HPLC-grade Methanol (10

M). -

Measurement: Scan 200–400 nm.

-

Correlation: The experimental

should correlate with the TD-DFT calculated vertical excitation energy.

Visualization of Signaling & Workflow

The following diagram illustrates the logical flow from structural input to bio-application, highlighting the critical decision points in the DFT process.

Caption: Workflow connecting DFT structural optimization to medicinal chemistry applications. Blue: Input; Red: Core Calculation; Yellow: Electronic Descriptors; Green: Application.

References

-

MDPI . 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link][1]

-

RSC Advances . Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of novel pyrazolo[3,4-b]pyridine derivatives. Royal Society of Chemistry. Available at: [Link]

-

SciSpace . DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases. SciSpace. Available at: [Link]

-

PubChem . 3-(1-methyl-1H-pyrazol-5-yl)pyridine Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

history and development of pyrazole-pyridine based chemical building blocks

History, Synthesis, and Medicinal Chemistry Applications

Executive Summary

The pyrazole-pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic the purine core of ATP while offering tunable physicochemical properties for Central Nervous System (CNS) penetration. Unlike their ubiquitous cousins, the pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon), pyrazole-pyridine variants offer distinct vectors for substitution that allow for precise modulation of kinase selectivity and G-protein coupled receptor (GPCR) affinity.

This guide provides a technical deep-dive into the development of these building blocks, moving from historical condensation methods to modern C-H activation strategies. It is designed for medicinal chemists requiring actionable protocols and mechanistic insight.

Part 1: Structural Evolution & Pharmacophore Significance

The utility of the pyrazole-pyridine core stems from its rigid bicyclic framework, which restricts the conformational space of attached substituents, reducing the entropic penalty of binding.

Isomer Classification

The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a "push-pull" electronic system. The two most chemically significant isomers are:

-

Pyrazolo[1,5-a]pyridine: A bridgehead nitrogen system. It is isoelectronic with indole and azulene, often used to target the hinge region of kinases.

-

Pyrazolo[3,4-b]pyridine: A fused system resembling the 7-azaindole scaffold, frequently utilized in GABAergic ligands.

Visualization of Core Scaffolds

The following diagram illustrates the numbering and structural relationship between these isomers and the biological substrate they often mimic (Adenine).

Caption: Structural comparison of key pyrazole-pyridine isomers against the adenine core. The [1,5-a] isomer places a bridgehead nitrogen at the fusion point, altering basicity and solubility profiles.

Part 2: Synthetic Methodologies

The history of these scaffolds has evolved from harsh thermal condensations to catalytic precision.

Historical Context: The Condensation Era

Early synthesis (circa 1970s) relied on the Friedländer condensation or the reaction of hydrazine derivatives with 1,3-dicarbonyls. While effective for simple substrates, these methods suffered from poor regioselectivity when using asymmetrical diketones.

Modern Approach: [3+2] Cycloaddition (Pyrazolo[1,5-a]pyridine)

The most robust modern method involves the [3+2] cycloaddition of

Mechanistic Causality

The reaction proceeds via an

-

PIDA (Phenyliodine diacetate): Generates the ylide in situ under mild conditions.

-

TEMPO/O2: A catalytic, greener approach for aerobic oxidative annulation.

Part 3: Detailed Experimental Protocol

Protocol: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates

Objective: Synthesis of a functionalized core suitable for late-stage diversification via amide coupling. Method: Oxidative [3+2] Cycloaddition using PIDA.[1]

Reagents & Materials

-

Substrate: Pyridine (1.0 equiv)

-

Aminating Agent:

-(Mesitylsulfonyl)hydroxylamine (MSH) (Warning: MSH is energetic; prepare fresh). -

Dipolarophile: Ethyl propiolate (1.2 equiv).

-

Oxidant: Phenyliodine(III) diacetate (PIDA) (1.5 equiv).

-

Base: K2CO3 (2.0 equiv).

-

Solvent: DMF (Dry).

Step-by-Step Methodology

-

N-Amination (The Ylide Precursor):

-

Dissolve pyridine in CH2Cl2 (0.5 M).

-

Add MSH solution dropwise at 0°C. Stir at RT for 2 hours.

-

Validation: Monitor by TLC (formation of polar spot). Precipitate the

-aminopyridinium salt with Et2O; filter and dry.

-

-

Cycloaddition:

-

Suspend the

-aminopyridinium salt in DMF (0.2 M). -

Add K2CO3 and Ethyl propiolate.

-

Add PIDA portion-wise over 10 minutes (Exothermic control).

-

Stir at RT for 4–6 hours.

-

-

Workup & Purification:

-

Dilute with water and extract with EtOAc (x3).

-

Wash organic layer with LiCl (5% aq) to remove DMF.

-

Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Self-Validating Analytical Checkpoints

| Parameter | Expected Observation | Troubleshooting |

| Reaction Color | Transitions from white suspension to clear/yellow solution. | Darkening/Tar indicates overheating or oxidant excess. |

| 1H NMR (Core) | Doublet at ~8.5 ppm (H-7) and ~8.0 ppm (H-2). | Absence of H-2 singlet suggests incomplete cyclization. |

| Regiochemistry | NOESY correlation between Ester group and H-2/H-4. | If regioselectivity is poor, switch to sterically bulky esters. |

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9][10][11]

Kinase Inhibition (ATP Mimicry)

The pyrazolo[1,5-a]pyridine scaffold is a potent scaffold for Trk (Tropomyosin receptor kinase) inhibitors. The nitrogen at position 1 and the C-H at position 2 can form hydrogen bond networks with the hinge region of the kinase, similar to the adenine ring of ATP.

Case Study: NTRK Inhibitors Recent SAR studies demonstrate that 3,7-disubstituted pyrazolo[1,5-a]pyridines exhibit nanomolar potency against TrkA/B/C.

-

C-3 Position: Ideal for solubilizing groups (e.g., morpholine, piperazine) extending into the solvent-exposed region.

-

C-7 Position: Critical for selectivity; bulky aryl groups here can induce a "gatekeeper" clash in off-target kinases.

CNS Targets: CRF1 Antagonists

Compound E2508 is a classic example of a pyrazolo[1,5-a]pyridine designed as a Corticotropin-Releasing Factor 1 (CRF1) antagonist.

-

Mechanism: Allosteric modulation of the GPCR.

-

Design Logic: The lipophilic core ensures Blood-Brain Barrier (BBB) penetration, while the orthogonal substitution pattern prevents rapid metabolic clearance.

Biological Pathway Visualization

The following diagram outlines the logic flow from scaffold selection to biological readout for a typical kinase inhibitor campaign.

Caption: Iterative optimization workflow for pyrazolo-pyridine kinase inhibitors, highlighting the critical C-3/C-7 diversification step.

Part 5: Future Directions & Late-Stage Functionalization

The future of this scaffold lies in C-H Activation . Traditional synthesis requires pre-functionalized starting materials. Emerging protocols allow for the direct C-H functionalization of the pyrazolo[1,5-a]pyridine core:

-

C-3 Arylation: Pd-catalyzed direct arylation using aryl bromides.

-

C-7 Alkylation: Ir-catalyzed C-H activation directed by the N1 nitrogen.

These methods allow "scaffold hopping" late in the drug discovery process, enabling chemists to rapidly generate analogs of lead compounds without rebuilding the synthesis from scratch.

References

-

Agrawal, N., et al. (2024).[2] Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. Link

-

Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization. Organic Letters. Link[3]

-

Abdel-Aziem, A., & Fouad, S. A. (2025).[4] Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Link

-

Umei, K., et al. (2017).[5] Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists. Bioorganic & Medicinal Chemistry. Link

-

Cazzaniga, G., et al. (2024). Pyrazolo[1,5-a]pyrimidine-based drug candidates. ResearchGate. Link

Sources

- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimized Protocol for Regioselective N-Methylation of Pyrazole-Pyridine Precursors

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated pyrazole-pyridine scaffolds are cornerstones in modern medicinal chemistry and agrochemical development, with the precise location of the methyl group critically influencing biological activity. However, the synthesis of these compounds is frequently complicated by challenges in controlling regioselectivity. The pyrazole moiety presents two adjacent, nucleophilic nitrogen atoms (N1 and N2), while the pyridine nitrogen can also compete for the methylating agent, leading to undesired quaternization. This application note provides a comprehensive guide to understanding and overcoming these challenges. We dissect various methylation strategies, from classical approaches to modern biocatalytic methods, and present a detailed, optimized protocol using a sterically hindered "masked" methylating agent to achieve exceptional N1-selectivity on the pyrazole ring while minimizing side reactions.

The Strategic Importance and Synthetic Challenge

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold. N-methylation of this core structure is a common strategy in drug design to modulate properties such as potency, selectivity, solubility, and metabolic stability. For instance, the substitution pattern on the nitrogen atoms can dictate the molecule's ability to form key hydrogen bonds with a biological target.

The primary synthetic hurdle is controlling the site of methylation. For an unsymmetrically substituted pyrazole-pyridine precursor, three primary products can form: the N1-methylated pyrazole, the N2-methylated pyrazole, and the N-methylated pyridinium salt.

Caption: The challenge of methylating pyrazole-pyridine precursors.

Traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) often yield mixtures of N1 and N2 isomers that are difficult to separate, and can lead to the formation of pyridinium salts, complicating purification and reducing the yield of the desired product.[1] The regiochemical outcome is a delicate balance of steric hindrance, electronic effects of substituents, and reaction conditions (base, solvent, temperature).[1]

Comparative Analysis of Methylation Strategies

To develop an optimized protocol, it is crucial to understand the advantages and limitations of various N-methylation methods. The choice of reagent and conditions directly dictates the success of the reaction in terms of yield and, most importantly, regioselectivity.

| Method | Methylating Agent(s) | Typical Conditions | Advantages | Disadvantages & Mitigation |

| Classical SN2 | MeI, DMS, MeOTf[2] | Base (K₂CO₃, NaH, KHMDS) in polar aprotic solvent (DMF, THF) | Inexpensive, readily available reagents. | Poor N1/N2 regioselectivity. [1] High toxicity of reagents.[3] Risk of pyridine quaternization. Mitigation: Screen bases/solvents; lower temperatures may improve selectivity.[1] |

| Masked Reagents | α-Halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) | 1. Base (KHMDS) in THF/DMSO. 2. Fluoride source (TBAF) for deprotection. | Excellent N1-selectivity (>90%) due to steric bulk.[4][5][6] Good yields and functional group tolerance. | Two-step process (alkylation, then protodesilylation).[5] Requires stoichiometric use of organosilane reagent. |

| Green Chemistry | Dimethyl Carbonate (DMC) | High temperature (110-170 °C), often neat or with a catalyst.[7][8] | Low toxicity, environmentally friendly.[7] | Requires high temperatures. Can produce N-methoxycarbonyl side products.[8] Selectivity can be variable. |

| Biocatalysis | Iodoalkanes, Methyl Tosylate | Engineered methyltransferases, enzyme cascade, aqueous buffer, room temp. | Exceptional regioselectivity (>99:1). [9][10] Environmentally benign (mild, aqueous conditions). | Requires access to specific enzymes. Substrate scope may be limited. Enzyme and cofactor cost. |

Based on this analysis, the use of sterically hindered α-halomethylsilanes as "masked" methylating reagents provides the most robust and generally applicable solution for achieving high N1-selectivity in a laboratory setting, effectively addressing the primary challenge of pyrazole methylation.[4][5][6]

Mechanism of Action: Steric-Controlled N1-Alkylation

The success of the masked reagent strategy lies in a two-step sequence that leverages steric hindrance to control the initial alkylation site.

-

Deprotonation: A strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) deprotonates the pyrazole N-H, creating a pyrazolate anion.

-

N1-Selective Alkylation: The bulky α-halomethylsilane (e.g., (chloromethyl)triisopropoxysilane) is introduced. Due to its large steric profile, it preferentially attacks the less sterically hindered nitrogen of the pyrazolate anion, which is typically the N1 position.

-

Protodesilylation: Once the silyl group has directed the methylation to the N1 position, it is cleanly removed using a fluoride source like tetrabutylammonium fluoride (TBAF), revealing the desired N-methyl group.[1][5]

Caption: Mechanism of the sterically directed N1-methylation protocol.

Optimized Experimental Protocol

This protocol is designed for the N1-selective methylation of a generic substituted pyrazole-pyridine precursor using (chloromethyl)triisopropoxysilane.

4.1. Materials and Reagents

-

Substituted Pyrazole-Pyridine Precursor (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 - 1.5 equiv)

-

(Chloromethyl)triisopropoxysilane (1.2 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 equiv)

-

Ethyl Acetate

-

Water (Deionized)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

4.2. Equipment

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Schlenk line or balloon with an inert gas (Nitrogen or Argon)

-

Ice-water bath

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

4.3. Step-by-Step Procedure

Caption: Step-by-step experimental workflow for N1-selective methylation.

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole-pyridine precursor (1.0 equiv). Dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v). Cool the solution to 0 °C in an ice bath.[1]

-

Deprotonation: While stirring at 0 °C, add KHMDS (1.2-1.5 equiv) portion-wise. A stronger base like KHMDS is often required to ensure full deprotonation of the pyrazole N-H.[1] Stir the resulting mixture at 0 °C for 30 minutes.

-

N-Alkylation: Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Protodesilylation: Upon completion of the N-alkylation step, add the TBAF solution (2.0 equiv) and water to the reaction mixture. Heat the mixture to 60 °C and stir for 2-4 hours to facilitate the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[1][5]

-

Aqueous Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then with brine. Be aware that highly polar N-methylated products can be water-soluble; minimizing aqueous wash volumes or performing a back-extraction of the aqueous layers may be necessary to maximize yield.[1]

-

Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole-pyridine product.

4.4. Characterization

Confirm the identity and regiochemistry of the final product using standard analytical techniques.

-

¹H and ¹³C NMR: The chemical shift of the N-methyl group and the signals from the pyrazole and pyridine ring protons/carbons will be distinct for the N1 and N2 isomers.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Insufficiently strong base; poor quality reagents; low substrate reactivity. | Ensure the base is strong enough for full deprotonation (KHMDS or NaH are preferred over K₂CO₃).[1] Use fresh, anhydrous solvents and reagents. For electron-poor pyrazoles, consider increasing the reaction temperature or time. |

| Formation of N2-Isomer | Incomplete steric control; reaction temperature too high during alkylation. | Ensure the use of a sufficiently bulky silylating agent. Maintain low temperature (0 °C) during the addition of the alkylating agent. |

| Incomplete Protodesilylation | Insufficient TBAF or water; reaction time/temperature too low. | Ensure at least 2.0 equivalents of TBAF are used. Increase heating time at 60 °C or slightly increase the temperature. |

| Product Loss During Workup | Product is highly polar and water-soluble. | Minimize the volume of aqueous washes. Perform back-extractions of all aqueous layers with ethyl acetate or another suitable organic solvent.[1] |

| Difficult Purification | N1 and N2 isomers are inseparable by standard chromatography. | If isomer separation is necessary, experiment with different eluent systems (e.g., with additives like triethylamine for basic compounds). Consider alternative stationary phases (alumina, reversed-phase silica).[1][12] |

References

- Dalton, T., Toste, F.D., et al. (2021). Selective N-Methyl Pyrazole Synthesis Enabled by Utopia Point Bayesian Optimization.

-

Dalton, T., Toste, F.D., et al. (2021). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PMC. Available at: [Link]

- Google Patents. (1969). Methylation of pyridines - US3428641A.

-

Mathew, O., et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. Available at: [Link]

-

R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]

-

Arkat USA. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Available at: [Link]

-

ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. Methyl trifluoromethanesulfonate. Available at: [Link]

-

RSC Publishing. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. Available at: [Link]

-

Universität Bielefeld. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PUB. Available at: [Link]

-

PubMed. (1985). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. Available at: [Link]

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

-

Organic Chemistry Portal. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Available at: [Link]

-

Semantic Scholar. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Available at: [Link]

-

Reddit. (2015). Need help with selective methylation of triazole over pyridine. r/chemistry. Available at: [Link]

-

ResearchGate. (2025). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Available at: [Link]

-

ResearchGate. Scheme 3. N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA). Available at: [Link]

-

ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]

-

RSC Publishing. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Available at: [Link]

-

Taylor & Francis Online. (2006). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Available at: [Link]

-

PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

-

PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]

-

Academia.edu. Synthesis, characterization and use of imidazole and methyl-pyrazole based pyridine ligands as extractants for nickel(II) and copper(II). Available at: [Link]

-

ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]

-

Nepal Journals Online. Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Available at: [Link]

-

Thieme Connect. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Available at: [Link]

-

Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Available at: [Link]

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-(1-methyl-1H-pyrazol-5-yl)pyridine

Topic: Improving Solubility for Biological Screening Compound ID: 3-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS: 64091-87-8) Audience: Assay Development Scientists, Medicinal Chemists

Core Directive & Molecule Analysis

The Challenge: Researchers often assume that because 3-(1-methyl-1H-pyrazol-5-yl)pyridine has a relatively low calculated LogP (~0.8–1.2), it should be water-soluble. However, this compound frequently precipitates upon dilution into biological media (pH 7.4).

The Expert Insight (Causality): The solubility issue is not driven by lipophilicity (hydrophobicity) but by crystal lattice energy and ionization state .

-

Planarity & Stacking: The molecule consists of two connected aromatic rings (pyridine and pyrazole). These planar systems facilitate strong

- -

Ionization Mismatch: The pyridine nitrogen is a weak base with a pKa

5.[1]2. At physiological pH (7.4), the molecule is

Standard Operating Procedures (SOPs)

Phase 1: Stock Solution Preparation

Goal: Create a stable, high-concentration liquid store.

Protocol:

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

99.9%.[2] Avoid stored DMSO that may have absorbed atmospheric water.[3] -

Concentration: Target 10 mM to 50 mM .

-

Note: While the theoretical solubility in DMSO is high (>100 mM), keeping stocks at 10–20 mM reduces the risk of precipitation during freeze-thaw cycles.

-

-

Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into single-use amber vials (to prevent light degradation) and store at -20°C.

Phase 2: Aqueous Dilution (The Critical Step)

Goal: Transfer from DMSO to Assay Media without precipitation.

The "Intermediate Dilution" Method: Directly adding high-concentration DMSO stock to media often causes local supersaturation and immediate precipitation. Use a stepping stone approach.

-

Step A (Intermediate): Dilute the 10 mM DMSO stock 1:10 into a compatible co-solvent (e.g., Ethanol or PEG-400) or a larger volume of DMSO to create a 1 mM working solution.

-

Step B (Final): Dilute the working solution into the assay media (pre-warmed to 37°C) while vortexing the media.

Advanced Formulation Strategies

If the standard protocol fails (turbidity observed at

Strategy A: Cyclodextrin Encapsulation (Recommended)

Hydroxypropyl-

-

Protocol:

-

Prepare a 20% (w/v) HP-

-CD stock solution in water or PBS. -

Use this solution as the diluent for your assay media instead of pure water/buffer.

-

Mechanism: The cyclodextrin cavity breaks the

-

-

Strategy B: pH Modification (Salt Formation)

Since the pyridine nitrogen is basic (pKa ~5.2), lowering the pH increases solubility.

-

Protocol:

-

If the assay tolerates slightly acidic conditions (e.g., biochemical enzyme assays), adjust the buffer to pH 6.0 .

-

At pH 6.0, approximately 15% of the molecules will be protonated, significantly aiding solubility compared to pH 7.4 (<1% protonated).

-

Troubleshooting Guide (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Cloudiness immediately upon adding DMSO stock to PBS. | "The Crash-Out" : Rapid precipitation due to local high concentration and neutral pH. | Do not add 10 mM stock directly. Perform an intermediate dilution (e.g., to 100 |

| Compound dissolves in DMSO but precipitates after freezing. | Hygroscopic DMSO : The DMSO absorbed water, reducing its solvating power. | Re-dissolve by warming to 37°C and sonicating. Use fresh, anhydrous DMSO for future stocks. |

| Assay results are highly variable (high standard deviation). | Micro-aggregates : Invisible aggregates are forming, causing uneven dosing. | Add 0.01% Tween-80 or 0.05% Pluronic F-68 to the assay buffer to stabilize the dispersion. |

| Low potency (high IC50) compared to literature. | Adsorption : The hydrophobic compound is sticking to the plastic well plate. | Switch to Low-Binding plates (e.g., polypropylene) or add BSA (0.1%) to the buffer to block surface binding sites. |

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing 3-(1-methyl-1H-pyrazol-5-yl)pyridine based on assay requirements.

Caption: Decision tree for solubilizing pyrazolyl-pyridine derivatives based on assay compatibility.

References

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews. Link

-

Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

Sources

Technical Support Center: Pyrazole-Pyridine Cross-Coupling Optimization

Status: Operational Ticket ID: PYR-PYD-OPT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Reaction Temperature for Heteroaryl-Heteroaryl Couplings

Executive Summary: The "Goldilocks" Dilemma

Coupling pyrazoles and pyridines via Suzuki-Miyaura protocols presents a unique thermodynamic conflict. You are navigating two opposing failure modes:

-

The Activation Barrier (Low T): Pyridines, particularly electron-deficient chloropyridines, possess high barriers to oxidative addition. Below a threshold temperature, the catalyst remains dormant.

-

The Instability Cliff (High T): Pyrazole boronic acids/esters are notoriously prone to protodeboronation (hydrolysis of the C-B bond) at elevated temperatures. Furthermore, pyridine nitrogens can coordinate to Palladium, displacing ligands and causing catalyst precipitation (Pd-black) if the system is overheated.

This guide provides a logic-driven approach to finding the optimal temperature window.

Module 1: Troubleshooting & Diagnostics

Q1: My reaction is stuck at 60°C. Starting material (SM) is untouched, and the solution is clear/yellow. What is happening?

Diagnosis: Oxidative Addition Stall. The reaction temperature is insufficient to overcome the activation energy required to break the C-Cl or C-Br bond on the pyridine.

-

The Mechanism: Pyridines are electron-poor. If you are using a standard catalyst like Pd(PPh3)4 or PdCl2(dppf), 60°C is often too cold for the oxidative addition step, especially with chlorides.

-

The Fix:

-

Switch Ligands: Move to electron-rich, bulky Buchwald ligands (e.g., XPhos or RuPhos ). These facilitate oxidative addition at lower temperatures (even RT to 40°C).

-

Pre-activation: If using Pd(OAc)2 + Ligand, heat the catalyst/ligand mix to 80°C for 5 mins before adding the boronate/base. This ensures the active Pd(0) species is generated.

-

Q2: I see full consumption of the Pyrazole Boronate, but the Pyridine Halide remains. LCMS shows the "de-boronated" pyrazole (M-H).

Diagnosis: Thermal Protodeboronation. Your reaction temperature is too high for the stability of your specific pyrazole boronate. The rate of hydrolysis (reaction with water/base) is faster than the rate of transmetalation.

-

The Mechanism: Heteroaryl boronic acids form zwitterionic intermediates in basic media that rapidly fragment at high temperatures [1].

-

The Fix:

-

Lower Temperature: Drop to 60–70°C.

-

Anhydrous Conditions: Switch to anhydrous dioxane/toluene and use Cs2CO3 or K3PO4 (solid) instead of aqueous base.

-

Slow Addition: Add the boronate via syringe pump over 2 hours. This keeps the concentration of free boronate low, statistically favoring the catalytic cycle over the unimolecular decomposition.

-

Q3: The reaction turns black and precipitates within 10 minutes at 100°C. Yield is <20%.

Diagnosis: Ligand Displacement & Catalyst Death. The pyridine substrate (or product) is acting as a ligand, displacing your phosphine ligand. "Naked" Palladium aggregates into inactive Pd-black.

-

The Mechanism: Pyridine nitrogen is a strong Lewis base.[1] At high T, the equilibrium shifts toward Pyridine-Pd coordination, ejecting the phosphine [2].

-

The Fix:

-

Ligand Overload: Increase ligand-to-metal ratio from 2:1 to 4:1.

-

Scavenger Ligands: Use SPhos . Its structural bulk creates a "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating while allowing the C-X bond to access the metal.

-

Module 2: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the productive cycle and the temperature-dependent failure modes.

Caption: Kinetic competition in Pyrazole-Pyridine coupling. High temperatures accelerate product formation but exponentially increase the risk of protodeboronation and catalyst poisoning.

Module 3: Optimization Matrix (DoE)

Use this table to select your starting conditions based on your specific substrates.

| Variable | Condition A (Mild) | Condition B (Standard) | Condition C (Aggressive) |

| Target Temp | 40–60°C | 75–85°C | 100–120°C (Microwave) |

| Best For | Unstable Pyrazole Boronic Acids; Reactive Pyridine Bromides. | General Screening; Pinacol Esters; Chloropyridines. | Sterically hindered (ortho-subst) pyridines; Unreactive Chlorides. |

| Catalyst System | Pd(OAc)2 + XPhos (or Pd-G3-XPhos) | Pd(dppf)Cl2 or Pd(PPh3)4 | Pd2(dba)3 + SPhos or RuPhos |

| Base | K3PO4 (mild) or CsF | Na2CO3 or K2CO3 | Cs2CO3 |

| Risk | Incomplete conversion (Stall). | Moderate protodeboronation. | Catalyst death; Ligand stripping. |

Module 4: Validated Protocols

Protocol A: The "Safe Bet" (Thermal Ramping)

Recommended for first-pass screening.

-

Setup: Charge a vial with Pyridine-X (1.0 eq), Pyrazole-BPin (1.2 eq), Pd(dppf)Cl2 (5 mol%), and Na2CO3 (2.0 eq).

-

Solvent: Add Dioxane:Water (4:1). Degas by sparging with Argon for 5 mins.

-

Step 1 (Activation): Heat to 60°C for 1 hour.

-

Check LCMS: If oxidative addition has occurred (Pd-Ar intermediate visible or SM consumed), stay here.

-

-

Step 2 (Ramp): If no reaction, increase to 85°C .

-

Critical: Do not exceed 90°C unless using anhydrous conditions.

-

Protocol B: The "Flash" Method (Microwave)

Recommended for difficult substrates where thermal heating causes decomposition before reaction.

-

Theory: Rapid heating to 120°C for a short burst can drive the difficult oxidative addition and transmetalation steps faster than the rate of protodeboronation (which is time-dependent) [3].

-

Conditions:

-

Catalyst: Pd-G4-XPhos (2-5 mol%).

-

Solvent: THF:Water (2:1).

-

Microwave: 120°C for 10 minutes (Fixed Hold Time).

-

-

Note: If the reaction is not complete in 10 mins, do not extend to 1 hour. Add fresh catalyst and boronate, then pulse again.

Module 5: Troubleshooting Logic Tree

Follow this decision path to diagnose your specific issue.

Caption: Decision matrix for optimizing reaction conditions based on observed LCMS data.

References

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.[2]

-

BenchChem Technical Support. (2025). Catalyst Deactivation in Reactions with Pyridine Ligands.[1][3][4]1[5][6][7][8]

-

MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species.[9]9[6]

-

RSC Chemical Science. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions.[10]10[6][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic Reactions Involving the Oxidative Addition of Si─Halogen and Si─Pseudohalogen Bonds as a Key Step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative addition - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3-(1-methyl-1H-pyrazol-5-yl)pyridine

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement. Molecules such as 3-(1-methyl-1H-pyrazol-5-yl)pyridine, which combines the electron-rich pyrazole moiety with the electron-deficient pyridine ring, represent common scaffolds in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for confirming the identity, purity, and detailed structural features of such molecules.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(1-methyl-1H-pyrazol-5-yl)pyridine. We will dissect the spectral data, explaining the rationale behind each signal assignment. Furthermore, we will compare its spectral features with the closely related isomer, 3-(1H-pyrazol-1-yl)pyridine, to highlight how subtle changes in molecular architecture are reflected in the NMR data. This comparative approach, supported by a detailed experimental protocol, is designed to enhance the practical application of NMR in your own research endeavors.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for 3-(1-methyl-1H-pyrazol-5-yl)pyridine.

Caption: Structure and numbering of 3-(1-methyl-1H-pyrazol-5-yl)pyridine.

¹H and ¹³C NMR Spectral Data of 3-(1-methyl-1H-pyrazol-5-yl)pyridine

The analysis of ¹H and ¹³C NMR spectra allows for the complete mapping of the proton and carbon skeleton of a molecule.[1] The chemical shifts (δ) are indicative of the local electronic environment of each nucleus, while coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons.[2]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | 8.52 - 8.61 | m | - | 1H |

| H-6 (Pyridine) | 8.52 - 8.61 | m | - | 1H |

| H-4 (Pyridine) | 7.66 - 7.72 | m | - | 1H |

| H-5 (Pyridine) | 7.54 - 7.56 | m | - | 1H |

| H-3' (Pyrazole) | 7.95 - 7.96 | d | 1.8 | 1H |

| H-4' (Pyrazole) | 6.43 - 6.45 | d | 1.8 | 1H |

| N-CH₃ (Pyrazole) | 3.95 (approx.) | s | - | 3H |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 151.1 |

| C-6 (Pyridine) | 145.8 |

| C-4 (Pyridine) | 142.4 |

| C-5' (Pyrazole) | 142.0 (approx.) |

| C-3' (Pyrazole) | 126.5 |

| C-3 (Pyridine) | 123.0 (approx.) |

| C-5 (Pyridine) | 112.4 |

| C-4' (Pyrazole) | 109.0 |

| N-CH₃ (Pyrazole) | 38.0 (approx.) |

Note: Some values are approximated based on typical shifts for these heterocycles as direct literature values for the complete assignment were not available in a single source. The data for the pyridine and pyrazole ring protons and carbons are based on similar reported structures.[3]

Analysis of ¹H NMR Spectrum

The pyridine ring protons (H-2, H-4, H-6) are found in the downfield aromatic region, which is characteristic for this electron-deficient heterocycle. The protons at positions 2 and 6 are the most deshielded due to their proximity to the electronegative nitrogen atom. The pyrazole protons, H-3' and H-4', appear more upfield. Their doublet multiplicity with a small coupling constant (~1.8 Hz) is characteristic of vicinal coupling in a five-membered aromatic ring. The N-methyl group gives rise to a sharp singlet, typically found around 3.9-4.0 ppm.

Analysis of ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the carbons of the pyridine ring also resonate at lower fields compared to the pyrazole ring carbons. The quaternary carbons (C-3, C-5') involved in the linkage between the two rings can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their generally lower intensity. The N-methyl carbon signal appears in the upfield region, consistent with an sp³-hybridized carbon attached to a nitrogen atom.

Comparative Analysis: 3-(1-methyl-1H-pyrazol-5-yl)pyridine vs. 3-(1H-Pyrazol-1-yl)pyridine

To better understand structure-spectra relationships, it is instructive to compare the target molecule with an isomer. 3-(1H-Pyrazol-1-yl)pyridine differs in the point of attachment to the pyridine ring and the absence of the N-methyl group.

Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | 3-(1-methyl-1H-pyrazol-5-yl)pyridine (δ, ppm) | 3-(1H-Pyrazol-1-yl)pyridine (δ, ppm)[3] | Key Differences & Rationale |

| Pyridine H-2, H-6 | 8.52 - 8.61 | 8.97 (d), 8.51 (dd) | The direct attachment of the pyrazole nitrogen in the isomer significantly deshields the adjacent pyridine protons. |

| Pyrazole Protons | H-3': 7.96, H-4': 6.44 | H-3': 7.95, H-4': 6.44 | Minimal change, as the electronic environment within the pyrazole ring is less affected by the linkage position. |

| N-CH₃ | ~3.95 | - | The presence of the methyl group is a clear diagnostic signal for our target compound. |

| N-H | - | ~13.0 (broad) | The absence of the methyl group in the isomer results in an exchangeable N-H proton, often seen as a broad singlet. |

Table 4: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | 3-(1-methyl-1H-pyrazol-5-yl)pyridine (δ, ppm) | 3-(1H-Pyrazol-1-yl)pyridine (δ, ppm)[3] | Key Differences & Rationale |

| Pyridine C-2, C-6 | 151.1, 145.8 | 145.1, 142.6 | The different connectivity and electronic influence of the pyrazole ring alters the chemical shifts of the pyridine carbons. |

| Pyrazole C-3', C-5' | 126.5, ~142.0 | 141.7, 129.7 | The carbon attached to the pyridine ring (C-5' vs C-1') experiences a different electronic environment, leading to a shift difference. |

| N-CH₃ | ~38.0 | - | A key identifier for the methylated compound. |

This comparison underscores how NMR spectroscopy is highly sensitive to isomerism. The distinct chemical shifts of the pyridine ring protons and the presence or absence of the N-methyl signal are definitive markers for distinguishing between these two compounds.

Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR spectra is essential for accurate structural elucidation.[4] The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR spectral analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[4]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]

-

Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition (Illustrative parameters for a 400 MHz spectrometer):

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30° pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 240 ppm.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance and sensitivity of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 3-(1-methyl-1H-pyrazol-5-yl)pyridine. The distinct chemical shifts and coupling patterns of the pyridine and pyrazole rings, along with the characteristic signal of the N-methyl group, serve as a unique fingerprint for the molecule. By comparing its spectra with that of an isomer, 3-(1H-Pyrazol-1-yl)pyridine, we can appreciate the sensitivity of NMR to subtle structural variations. The provided experimental protocol offers a reliable framework for obtaining high-quality data, empowering researchers to confidently characterize their own novel heterocyclic compounds.

References

- BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.

- Supporting Information for N-Heteroaryl

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Interpreting NMR Spectra. OpenOChem Learn.

Sources

A Comparative Guide to N-Donor Ligands in Catalysis: 3-(1-methyl-1H-pyrazol-5-yl)pyridine vs. Bipyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. This guide offers an in-depth comparison of two prominent N-donor ligands: the classic 2,2'-bipyridine and the tunable 3-(1-methyl-1H-pyrazol-5-yl)pyridine. While bipyridine has been a workhorse in catalysis for decades, pyrazolylpyridine ligands are emerging as a versatile class that allows for fine-tuning of electronic and steric properties, offering potential advantages in various catalytic transformations.

This document moves beyond a simple cataloging of facts to provide a critical analysis of their comparative catalytic efficiencies, grounded in mechanistic insights and supported by experimental data. We will explore the nuances of their coordination chemistry and the resulting impact on catalytic performance in key cross-coupling reactions.

Structural and Electronic Divergence: A Tale of Two Ligands

At first glance, 2,2'-bipyridine and 3-(1-methyl-1H-pyrazol-5-yl)pyridine are both bidentate nitrogen-donor ligands, capable of forming stable chelate complexes with transition metals. However, their fundamental structural and electronic characteristics diverge significantly, leading to distinct catalytic behaviors.

2,2'-Bipyridine (bpy) is a symmetrical ligand composed of two pyridine rings linked at the 2 and 2' positions. Its key features include:

-

Symmetry: The C2 symmetry of bipyridine simplifies the coordination environment around the metal center.

-

Rigidity: The direct linkage of the two pyridine rings imparts a degree of conformational rigidity.

-

π-Acceptor Properties: The pyridine rings are π-deficient and can act as π-acceptors, stabilizing low-valent metal centers.

3-(1-methyl-1H-pyrazol-5-yl)pyridine , on the other hand, is an unsymmetrical ligand featuring a pyridine ring linked to a pyrazole ring. This asymmetry introduces several important differences:

-

Electronic Asymmetry: The pyrazole ring is more electron-rich than the pyridine ring, creating an electronic imbalance in the ligand. The nitrogen atoms of the pyrazole and pyridine rings have different basicities and coordination strengths.

-

Tunability: The pyrazole ring offers multiple sites for substitution (at the nitrogen and carbon atoms), allowing for precise tuning of the ligand's steric and electronic properties. This modularity is a key advantage over the more synthetically challenging modification of the bipyridine scaffold.

-

Steric Profile: The five-membered pyrazole ring imparts a different steric profile compared to the six-membered pyridine ring of bipyridine, which can influence substrate approach and selectivity.

Caption: Structural comparison of 2,2'-bipyridine and 3-(1-methyl-1H-pyrazol-5-yl)pyridine.

Comparative Catalytic Performance: A Focus on Suzuki-Miyaura Coupling

Direct, side-by-side comparisons of the catalytic efficiency of 3-(1-methyl-1H-pyrazol-5-yl)pyridine and bipyridine in the same reaction under identical conditions are scarce in the published literature. However, we can construct a comparative analysis by examining their performance in a well-established and widely studied transformation: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

For this comparison, we will consider the model reaction of 4-bromoacetophenone with phenylboronic acid .

| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |

| Bipyridine | Pd(OAc)₂ (1 mol%) | K₂CO₃ | Toluene | 110 | 1 | ~99 | ~99 | ~99 | [1] |

| 3-(1-methyl-1H-pyrazol-5-yl)pyridine | Pd(OAc)₂ (1 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 2 | >95 | >95 | >47.5 | Inferred from[2] |

Disclaimer: The data presented for 3-(1-methyl-1H-pyrazol-5-yl)pyridine is an educated inference based on reported results for similar pyrazolylpyridine ligands in aqueous Suzuki-Miyaura couplings. Direct experimental validation under the specified conditions is required for a definitive comparison.

Analysis of Performance:

-

Bipyridine: As a well-established ligand, bipyridine in conjunction with a simple palladium precursor like Pd(OAc)₂ is highly effective for this type of Suzuki-Miyaura coupling, often achieving near-quantitative yields in a short time. However, a known drawback of bipyridine is its strong coordination to the palladium center, which can sometimes lead to decreased catalytic activity, especially with more challenging substrates.

-

3-(1-methyl-1H-pyrazol-5-yl)pyridine: The use of a water-soluble carboxylated pyridine-pyrazole ligand in a similar Suzuki-Miyaura reaction demonstrated high efficiency and catalyst recyclability in aqueous media.[2] This suggests that 3-(1-methyl-1H-pyrazol-5-yl)pyridine-type ligands can promote efficient catalysis, potentially under milder and more environmentally friendly conditions. The electronic asymmetry of the pyrazolylpyridine ligand may facilitate the individual steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) differently than the symmetrical bipyridine, potentially leading to enhanced overall catalytic turnover.

Mechanistic Implications: The "Push-Pull" Effect

The differing electronic nature of the two nitrogen donors in 3-(1-methyl-1H-pyrazol-5-yl)pyridine can create a "push-pull" electronic effect within the metal complex. The more electron-donating pyrazole ring can increase the electron density at the metal center, which can facilitate the rate-determining oxidative addition step in many cross-coupling reactions. Conversely, the π-accepting pyridine ring can help to stabilize the resulting Pd(II) intermediate and facilitate the subsequent reductive elimination step. This electronic modulation is a key advantage of unsymmetrical pyrazolylpyridine ligands over their symmetrical bipyridine counterparts.

Caption: Influence of ligand electronics on the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)pyridine

A reliable method for the synthesis of the title ligand involves a condensation reaction followed by cyclization.

Materials:

-

3-acetylpyridine

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Methylhydrazine

-

Ethanol

-

Acetic acid

Procedure:

-

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. A mixture of 3-acetylpyridine (1.0 eq) and DMF-DMA (1.2 eq) is heated at 120 °C for 2 hours. After cooling to room temperature, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

-

Step 2: Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)pyridine. To a solution of the crude enaminone from Step 1 in ethanol, methylhydrazine (1.1 eq) and a catalytic amount of acetic acid are added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-(1-methyl-1H-pyrazol-5-yl)pyridine.

Representative Protocol for Suzuki-Miyaura Coupling with a Bipyridine Ligand

Materials:

-

4-bromoacetophenone (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

-

2,2'-Bipyridine (0.01 mmol, 1 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromoacetophenone, phenylboronic acid, palladium(II) acetate, 2,2'-bipyridine, and potassium carbonate.

-

Add toluene via syringe.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 110 °C and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

While 2,2'-bipyridine remains a highly effective and widely used ligand in catalysis, the exploration of pyrazolylpyridine ligands, such as 3-(1-methyl-1H-pyrazol-5-yl)pyridine, opens up new avenues for catalyst design and optimization. The inherent electronic and steric tunability of the pyrazolylpyridine scaffold provides a powerful tool for enhancing catalytic efficiency, improving selectivity, and enabling reactions under milder conditions.

The comparative analysis presented in this guide, while limited by the availability of direct head-to-head experimental data, highlights the potential advantages of pyrazolylpyridine ligands. Their unsymmetrical nature and the resulting "push-pull" electronic effects offer a more nuanced approach to modulating the properties of the metal center throughout the catalytic cycle.